

Seryl-Valine: A Structural and Functional Analysis in Cellular Contexts

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Compound of Interest

Compound Name: Ser-Val

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-valine (**Ser-Val**) is a dipeptide composed of the amino acids L-serine and L-valine.[1][2] As a product of protein catabolism, it represents a fundamental biochemical entity within the cellular environment.[3] While the direct signaling roles of many dipeptides are an emerging area of research, the profound and distinct biological activities of its constituent amino acids offer a compelling framework for understanding the potential structure-function relationship of seryl-valine in cells. This technical guide provides a comprehensive overview of the physicochemical properties of seryl-valine, the key signaling pathways modulated by serine and valine, and detailed experimental protocols for investigating their cellular effects.

The hydroxyl group of the serine residue and the hydrophobic isopropyl side chain of the valine residue confer specific chemical properties to the seryl-valine dipeptide.[2] These structural features are critical in dictating its interactions within a biological milieu.[2] Upon cellular uptake and subsequent hydrolysis, seryl-valine can release free serine and valine, which then participate in a variety of metabolic and signaling processes. Notably, serine and valine have been shown to independently activate distinct signaling pathways that converge on critical regulators of cell growth and aging.

This guide will delve into the serine-activated Pkh1/2 pathway and the valine-activated Target of Rapamycin Complex 1 (TORC1) pathway, presenting a logical framework for how seryl-valine could influence these cellular mechanisms. Furthermore, we provide detailed

experimental workflows, from chemical synthesis and purification to cellular uptake and downstream analysis, to empower researchers in their investigation of seryl-valine and other dipeptides.

Physicochemical Properties of Seryl-Valine

A thorough understanding of the physicochemical properties of seryl-valine is essential for designing and interpreting experiments. The key properties are summarized in Table 1.

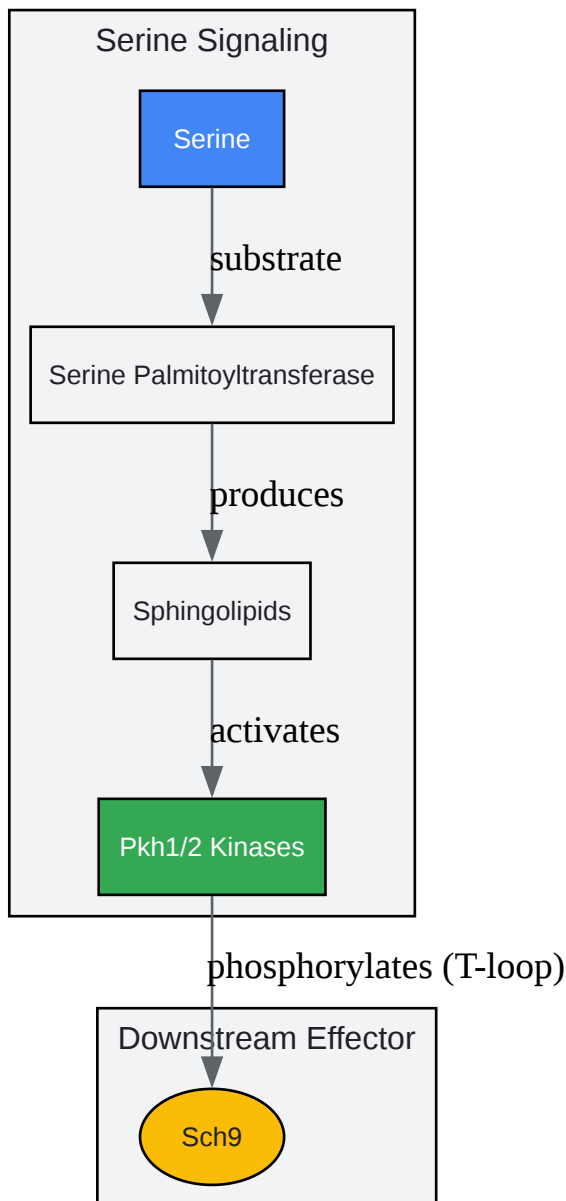
Property	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	204.22 g/mol	[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid	[1]
CAS Number	51782-06-0	[2]
Appearance	Solid	[1]
Water Solubility	High	[2]
logP	-3.54 (Extrapolated)	[1]
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	5	[2]

Cellular Signaling Pathways

While direct evidence for seryl-valine as a signaling molecule is limited, its constituent amino acids are known to be potent activators of distinct and critical cellular signaling pathways. Upon cellular uptake and hydrolysis, seryl-valine can serve as a source of free serine and valine, thereby influencing these pathways.

Serine-Dependent Activation of the Pkh1/2 Pathway

Serine has been demonstrated to promote cellular sensitization and aging through the activation of the PDK1 orthologs, Pkh1/2.[1] This pathway is implicated in sphingolipid biosynthesis.[1] The proposed mechanism involves serine acting as a substrate for serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid synthesis.[1] The resulting increase in sphingolipid levels leads to the activation of Pkh1/2 kinases.[1]

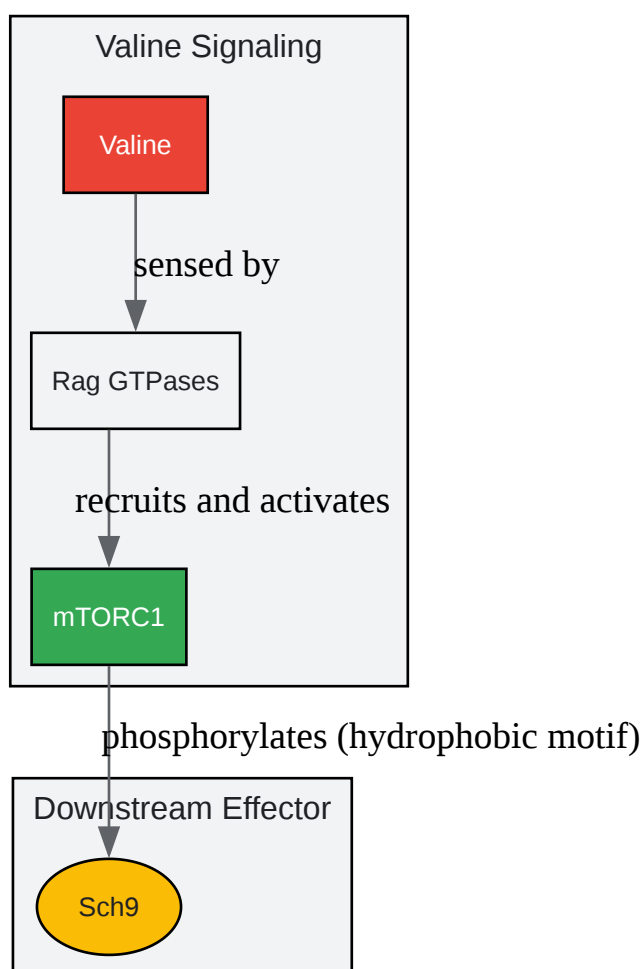


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Serine-dependent activation of Pkh1/2 kinases.

Valine-Dependent Activation of the TORC1 Pathway

Valine, along with other branched-chain amino acids, is a potent activator of the Target of Rapamycin Complex 1 (TORC1) pathway.[1] TORC1 is a central regulator of cell growth, proliferation, and metabolism. The activation of TORC1 by valine is mediated through the Rag GTPases, which sense amino acid availability and recruit mTORC1 to the lysosomal surface for activation.[4]



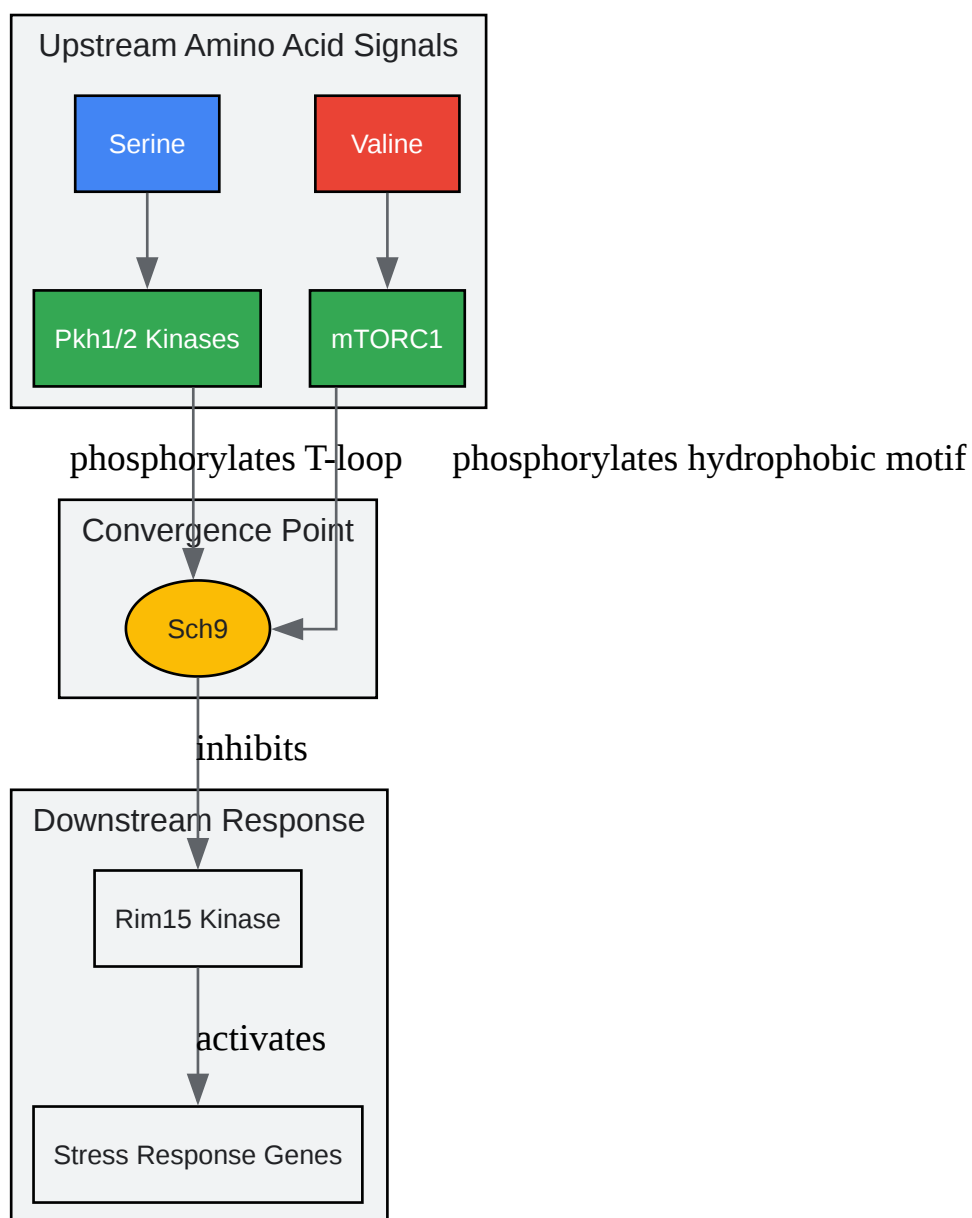
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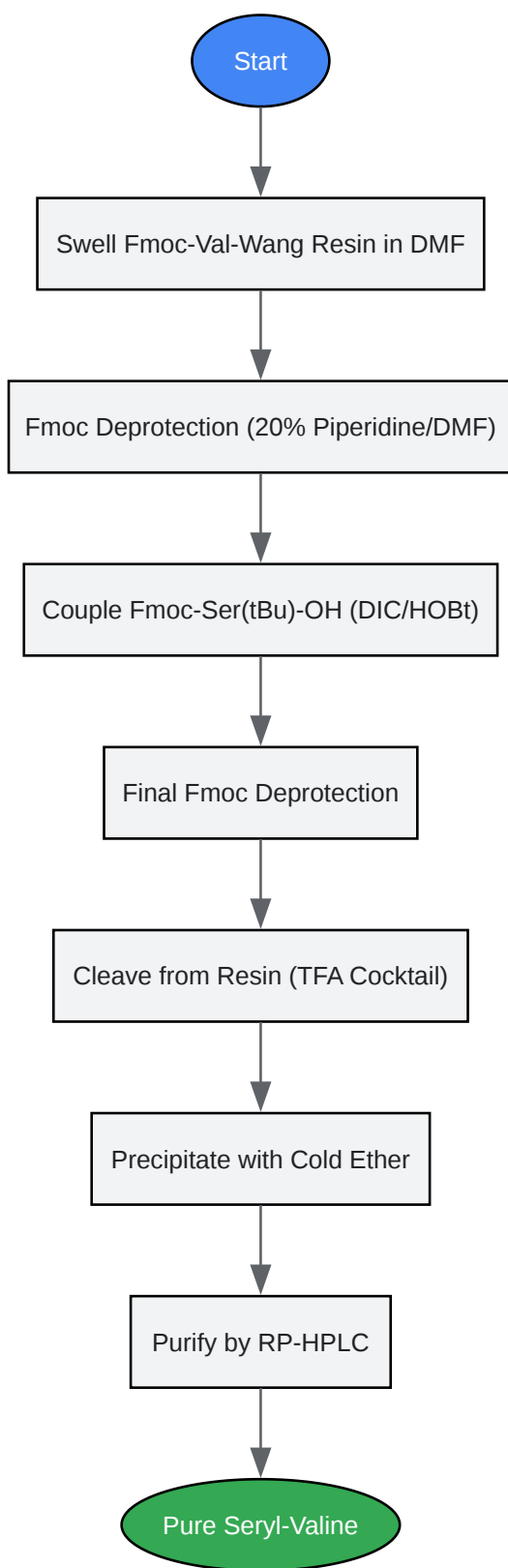
Valine-dependent activation of the mTORC1 complex.

Convergence on the Sch9 Kinase

Both the serine-Pkh1/2 and valine-TORC1 pathways converge on the AGC kinase Sch9 (a homolog of mammalian S6K).[1] Pkh1/2 phosphorylates the T-loop of Sch9, while mTORC1

phosphorylates its hydrophobic motif.^[1] This dual phosphorylation leads to the full activation of Sch9, which then regulates downstream processes, including the inhibition of the stress resistance kinase Rim15.^[1]





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